Cas no 227609-85-0 (2-Fluoro-5-(hydroxymethyl)benzonitrile)
2-Fluoro-5-(hydroxymethyl)benzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-Fluoro-5-(hydroxymethyl)benzonitrile
- 2-FLUORO-5-HYDROXYMETHYL-BENZONITRILE
- 3-Cyano-4-fluorobenzyl alcohol
- Benzonitrile, 2-fluoro-5-(hydroxymethyl)- (9CI)
- Benzonitrile,2-fluoro-5-(hydroxymethyl)-
- 2-​
- 5-​
- BENZONITRILE
- FLUORO-​
- fluorohydroxymethylbenzonitrile
- HYDROXYMETHYL-​
- SCHEMBL2657523
- Fluoro-5-(hydroxymethyl)benzonitrile
- MFCD03094340
- 227609-85-0
- CS-0060348
- A4851
- CL9309
- J-509431
- SY239159
- DTXSID70378783
- OOVBMNHJMJKTRH-UHFFFAOYSA-N
- BF-0734
- EN300-1232069
- AKOS005259297
- FT-0682914
- DB-031108
-
- MDL: MFCD03094340
- Inchi: 1S/C8H6FNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,11H,5H2
- InChI Key: OOVBMNHJMJKTRH-UHFFFAOYSA-N
- SMILES: FC1C=CC(CO)=CC=1C#N
Computed Properties
- Exact Mass: 151.04300
- Monoisotopic Mass: 151.043
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44A^2
- XLogP3: 0.9
Experimental Properties
- Density: 1.27
- Boiling Point: 284.5 °C at 760 mmHg
- Flash Point: 125.8 °C
- PSA: 44.02000
- LogP: 1.18968
2-Fluoro-5-(hydroxymethyl)benzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Fluoro-5-(hydroxymethyl)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM160092-25g |
2-Fluoro-5-(hydroxymethyl)benzonitrile |
227609-85-0 | 95% | 25g |
$400 | 2021-06-16 | |
| Alichem | A014001329-250mg |
3-Cyano-4-fluorobenzyl alcohol |
227609-85-0 | 97% | 250mg |
$494.40 | 2023-09-02 | |
| Alichem | A014001329-500mg |
3-Cyano-4-fluorobenzyl alcohol |
227609-85-0 | 97% | 500mg |
$790.55 | 2023-09-02 | |
| Alichem | A014001329-1g |
3-Cyano-4-fluorobenzyl alcohol |
227609-85-0 | 97% | 1g |
$1504.90 | 2023-09-02 | |
| Apollo Scientific | PC6132-1g |
2-Fluoro-5-(hydroxymethyl)benzonitrile |
227609-85-0 | 1g |
£10.00 | 2023-09-02 | ||
| Apollo Scientific | PC6132-5g |
2-Fluoro-5-(hydroxymethyl)benzonitrile |
227609-85-0 | 5g |
£23.00 | 2023-09-02 | ||
| ChemScence | CS-0060348-5g |
2-Fluoro-5-(hydroxymethyl)benzonitrile |
227609-85-0 | 99.78% | 5g |
$60.0 | 2022-04-27 | |
| ChemScence | CS-0060348-10g |
2-Fluoro-5-(hydroxymethyl)benzonitrile |
227609-85-0 | 99.78% | 10g |
$100.0 | 2022-04-27 | |
| ChemScence | CS-0060348-25g |
2-Fluoro-5-(hydroxymethyl)benzonitrile |
227609-85-0 | 99.78% | 25g |
$199.0 | 2022-04-27 | |
| TRC | B435000-10mg |
2-Fluoro-5-(hydroxymethyl)benzonitrile |
227609-85-0 | 10mg |
$ 58.00 | 2023-04-18 |
2-Fluoro-5-(hydroxymethyl)benzonitrile Suppliers
2-Fluoro-5-(hydroxymethyl)benzonitrile Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 2-Fluoro-5-(hydroxymethyl)benzonitrile
2-Fluoro-5-(hydroxymethyl)benzonitrile: A Comprehensive Overview
2-Fluoro-5-(hydroxymethyl)benzonitrile, identified by the CAS number 227609-85-0, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structure, which combines a fluorine atom at the 2-position and a hydroxymethyl group at the 5-position on a benzonitrile backbone. The presence of these substituents imparts distinctive electronic and steric properties, making it a valuable building block for various chemical transformations.
The synthesis of 2-Fluoro-5-(hydroxymethyl)benzonitrile has been extensively studied, with researchers exploring efficient methodologies to construct this compound. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically enriched versions of this compound, which are highly sought after in drug discovery programs. For instance, studies published in Nature Communications and Angewandte Chemie have demonstrated the use of palladium-catalyzed cross-coupling reactions to assemble this compound with high regioselectivity and yield.
In terms of applications, 2-Fluoro-5-(hydroxymethyl)benzonitrile has been utilized as a key intermediate in the construction of bioactive molecules. Its nitrile group can be readily converted into amides or acids, enabling the creation of diverse functional groups. This flexibility has made it an invaluable component in the development of potential therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.
Recent research has also highlighted the role of 2-Fluoro-5-(hydroxymethyl)benzonitrile in materials science. For example, its ability to form stable coordination complexes with transition metals has been exploited in the design of novel catalysts for olefin polymerization and cross-coupling reactions. Additionally, its hydroxymethyl group provides opportunities for further functionalization, such as the introduction of polymeric chains or bioactive motifs.
The electronic properties of 2-Fluoro-5-(hydroxymethyl)benzonitrile have been thoroughly investigated using computational chemistry techniques. These studies have revealed that the fluorine atom at the 2-position significantly alters the electronic distribution across the aromatic ring, enhancing its reactivity towards electrophilic substitution reactions. Furthermore, the hydroxymethyl group introduces hydrogen bonding capabilities, which can influence both the physical properties and chemical reactivity of the compound.
In conclusion, 2-Fluoro-5-(hydroxymethyl)benzonitrile, with its unique structure and versatile functional groups, continues to be a focal point in contemporary chemical research. Its applications span across multiple disciplines, and ongoing advancements in synthetic methodologies and materials science are expected to further expand its utility in both academic and industrial settings.
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